molecular formula C12H8N4O3 B12706319 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- CAS No. 113698-48-9

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)-

Katalognummer: B12706319
CAS-Nummer: 113698-48-9
Molekulargewicht: 256.22 g/mol
InChI-Schlüssel: GOANQFIEXSXBEV-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- can be achieved through various methods. One common approach involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Another method includes transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts is common in industrial settings due to their efficiency and ability to produce good to excellent yields .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrogen gas . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Indazol-1-amine, N-((5-nitro-2-furanyl)methylene)
  • 2H-1,2,3-Triazoles
  • Thiazolo[3,2-b][1,2,4]triazoles

Uniqueness

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is unique due to its specific structural motif and bioactive properties. Compared to similar compounds, it exhibits distinctive reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .

Eigenschaften

CAS-Nummer

113698-48-9

Molekularformel

C12H8N4O3

Molekulargewicht

256.22 g/mol

IUPAC-Name

(E)-N-indazol-2-yl-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C12H8N4O3/c17-16(18)12-6-5-10(19-12)7-13-15-8-9-3-1-2-4-11(9)14-15/h1-8H/b13-7+

InChI-Schlüssel

GOANQFIEXSXBEV-NTUHNPAUSA-N

Isomerische SMILES

C1=CC2=CN(N=C2C=C1)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Kanonische SMILES

C1=CC2=CN(N=C2C=C1)N=CC3=CC=C(O3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.